Anthranilic acid, N-furfuryl-5-sulfamoyl-

Description

BenchChem offers high-quality Anthranilic acid, N-furfuryl-5-sulfamoyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthranilic acid, N-furfuryl-5-sulfamoyl- including the price, delivery time, and more detailed information at info@benchchem.com.

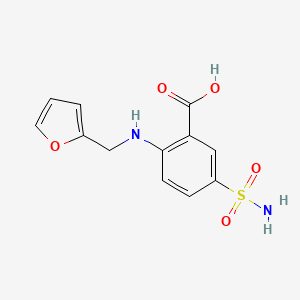

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c13-20(17,18)9-3-4-11(10(6-9)12(15)16)14-7-8-2-1-5-19-8/h1-6,14H,7H2,(H,15,16)(H2,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQQEZNVBNIXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197453 | |

| Record name | Anthranilic acid, N-furfuryl-5-sulfamoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4818-85-3 | |

| Record name | Anthranilic acid, N-furfuryl-5-sulfamoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004818853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-furfuryl-5-sulfamoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Classification Within Chemical Compound Families

Anthranilic acid, N-furfuryl-5-sulfamoyl- is a multifaceted molecule that can be classified into several chemical families based on its constituent functional groups. nih.gov Its systematic IUPAC name is 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. unito.itwikipedia.orgresearchgate.net

The primary classifications of this compound are:

Anthranilic Acid Derivative: The core of the molecule is an anthranilic acid scaffold. Anthranilic acid is an aromatic acid consisting of a benzene (B151609) ring with an ortho-substituted carboxylic acid and an amine group. wikipedia.orgijpsjournal.com This structural foundation is pivotal to its chemical identity and biological activity. gpatindia.com

Sulfonamide: The presence of a -SO2NH2 group classifies it as a sulfonamide. nih.govajchem-b.com Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. ajchem-b.com

Organochlorine Compound: The chlorine atom attached to the benzene ring places it in the category of organochlorine compounds.

Furan (B31954) Derivative: The N-furfuryl group, which includes a furan ring, makes it a member of the furan family of heterocyclic compounds. nih.gov

This combination of functional groups results in a compound with a unique set of physicochemical properties.

| Property | Value |

| Molecular Formula | C12H11ClN2O5S |

| Molecular Weight | 330.74 g/mol |

| Melting Point | 205-206°C (decomposes) |

| Water Solubility | Slightly soluble |

| Acid pKa | 4.25 (carboxyl); 9.83 (sulfonamide) |

Data sourced from multiple scientific databases. unito.itnih.gov

Academic Significance of the Anthranilic Acid Scaffold and Sulfonamide Moiety

The academic significance of Anthranilic acid, N-furfuryl-5-sulfamoyl- is largely attributable to the distinct contributions of its anthranilic acid scaffold and sulfonamide moiety.

The anthranilic acid scaffold is recognized as a "privileged" structure in medicinal chemistry. nih.gov This means that this particular molecular framework is capable of binding to a variety of biological targets, making it a valuable starting point for the development of new therapeutic agents. ijpsjournal.com Derivatives of anthranilic acid have been investigated for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ijpsjournal.comnih.gov The presence of both a carboxylic acid and an amino group on the same aromatic ring provides versatile handles for synthetic modification, allowing chemists to create large libraries of related compounds for structure-activity relationship (SAR) studies. ijpsjournal.com

The sulfonamide moiety is another cornerstone of medicinal chemistry, having been a critical component in the development of the first widely used antimicrobial agents, known as sulfa drugs. ajchem-b.comresearchgate.net Beyond their antibacterial applications, sulfonamides are found in drugs with diverse therapeutic uses, including diuretics, antidiabetic agents, and antiviral compounds. ajchem-b.comajchem-b.com The sulfonamide group is known for its chemical stability and its ability to act as a hydrogen bond donor and acceptor, which facilitates its interaction with biological macromolecules. researchgate.net Its incorporation into drug molecules can also influence their metabolic stability. researchgate.net

Theoretical Perspectives on the Chemical Stability and Reactivity of the Furfuryl Amino Linkage

Direct Synthetic Pathways and Reaction Optimization

Condensation Reactions Involving Anthranilic Acid or its Derivatives with Furfural or Furfurylamine (B118560)

A primary approach to constructing the N-furfuryl moiety on the anthranilic acid scaffold involves a condensation reaction. One potential pathway is the reaction of 5-sulfamoylanthranilic acid with furfurylamine. This nucleophilic substitution reaction would see the amino group of furfurylamine attacking a suitably activated derivative of the anthranilic acid, or through a direct amination under conditions that favor the formation of the secondary amine linkage.

Alternatively, a reductive amination pathway could be employed, starting with 5-sulfamoylanthranilic acid and furfural. In this two-step process, the amine of the anthranilic acid and the aldehyde of furfural would first form an imine intermediate. Subsequent reduction of this imine, using a reducing agent such as sodium borohydride, would yield the desired N-furfuryl-5-sulfamoylanthranilic acid. Optimization of this reaction would involve careful control of pH and temperature to favor imine formation and subsequent reduction while minimizing side reactions.

Strategies for Regioselective Sulfamoylation

The introduction of the sulfamoyl group (-SO₂NH₂) at the 5-position of the anthranilic acid ring is a critical step that requires regioselective control. If starting with N-furfurylanthranilic acid, a direct sulfamoylation would be necessary. This could be achieved by reacting N-furfurylanthranilic acid with chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl), followed by amination with ammonia (B1221849) to form the sulfamoyl group. The directing effects of the amino and carboxylic acid groups on the anthranilic acid ring would influence the position of sulfamoylation. The bulky N-furfuryl group might also play a role in directing the incoming sulfamoyl group.

To ensure regioselectivity, protecting groups might be employed on the amino and carboxylic acid functionalities to prevent unwanted side reactions during the sulfamoylation process. The choice of solvent and reaction temperature would also be crucial in controlling the selectivity of this step.

Investigation of Precursor Compounds and Intermediate Transformations

A more practical direct synthetic route would likely commence with a precursor that already contains the sulfamoyl group. For instance, the synthesis could start from 2-amino-5-sulfamoylbenzoic acid. The subsequent key step would be the N-alkylation with a furfuryl halide (e.g., furfuryl chloride) or the reductive amination with furfural as described previously. This approach avoids the potentially harsh conditions and selectivity issues associated with direct sulfamoylation of the N-substituted anthranilic acid.

The synthesis of the chlorinated analog, Furosemide (B1674285), often starts with 2,4-dichlorobenzoic acid, which is converted to 4,6-dichloro-3-sulfamoylbenzoic acid. This intermediate is then reacted with furfurylamine, which displaces one of the chlorine atoms. gpatindia.com A similar, non-chlorinated pathway for Anthranilic acid, N-furfuryl-5-sulfamoyl- is theoretically feasible but would require a different starting material without the chlorine substituents.

Formation Through Photochemical Transformations of Analogous Compounds

A well-documented method for the formation of Anthranilic acid, N-furfuryl-5-sulfamoyl- is through the photochemical degradation of its chlorinated precursor, Furosemide. nih.govchalcogen.ro This process involves the irradiation of Furosemide with ultraviolet light, leading to the reductive dechlorination of the molecule.

Photoreduction of 4-chloro-N-furfuryl-5-sulfamoylanthranilic Acid (Furosemide)

When solutions of Furosemide are exposed to UV light, particularly at a wavelength of 365 nm in a solvent such as methanol (B129727), a primary reaction that occurs is photoreduction. nih.govchalcogen.ro This reaction results in the removal of the chlorine atom from the 4-position of the anthranilic acid ring and its replacement with a hydrogen atom, yielding N-furfuryl-5-sulfamoylanthranilic acid. nih.govchalcogen.ro The photodecomposition of Furosemide solutions has been observed to follow first-order kinetics. researchgate.net

The efficiency of this photoreduction can be influenced by the solvent and the presence of other substances. For instance, the process has been studied in deoxygenated neutral water as well. nih.gov

Mechanistic Aspects of Photodechlorination and Reductive Pathways

The photochemical activity of chlorine-substituted compounds like Furosemide is often attributed to the UV-induced dissociation of the carbon-chlorine bond. researchgate.net This bond cleavage can lead to the formation of free radicals. researchgate.net The subsequent reaction pathways can involve these radical intermediates.

In the case of Furosemide, the UV-induced cleavage of the C-Cl bond is a key step in the photodechlorination process. researchgate.net The resulting aryl radical can then abstract a hydrogen atom from the solvent (e.g., methanol) to form the dechlorinated product, Anthranilic acid, N-furfuryl-5-sulfamoyl-. This mechanism is a common feature in the photochemistry of chlorinated aromatic compounds. The process is essentially a reductive pathway where the chlorine substituent is replaced by hydrogen.

Table 1: Summary of Synthetic Approaches

| Approach | Description | Key Intermediates/Reagents |

|---|---|---|

| Direct Synthesis | ||

| Condensation Reaction | Reaction of a 5-sulfamoylanthranilic acid derivative with furfurylamine. | 5-sulfamoylanthranilic acid, Furfurylamine |

| Reductive Amination | Reaction of 5-sulfamoylanthranilic acid with furfural followed by reduction. | 5-sulfamoylanthranilic acid, Furfural, Reducing agent (e.g., NaBH₄) |

| Regioselective Sulfamoylation | Introduction of a sulfamoyl group onto an N-furfurylanthranilic acid scaffold. | N-furfurylanthranilic acid, Chlorosulfonic acid, Ammonia |

| Photochemical Transformation | ||

| Photoreduction of Furosemide | UV irradiation of Furosemide leading to dechlorination. | Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid), UV light (e.g., 365 nm), Solvent (e.g., Methanol) |

Influence of Solvent Systems and Irradiation Conditions on Photoreaction Yields

The formation of Anthranilic acid, N-furfuryl-5-sulfamoyl- via the photolysis of its precursor, Furosemide (4-chloro-N-furfuryl-5-sulfamoyl-anthranilic acid), is significantly influenced by the surrounding solvent system and the nature of the light irradiation. Research indicates that the photodegradation of Furosemide solutions generally follows first-order kinetics nih.gov.

Irradiation of Furosemide in a methanol solvent using 365 nm ultraviolet light primarily results in a photoreduction process, yielding N-furfuryl-5-sulfamoylanthranilic acid. nih.gov This photoreduction competes with a photohydrolysis reaction that forms 4-chloro-5-sulphamoylanthranilic acid (saluamine). nih.govresearchgate.net The choice of irradiation wavelength is critical; long-wave UV light has been shown to cause the most rapid degradation of Furosemide. nih.gov Studies comparing different light sources found that both fluorescent and UV lights can induce this transformation. nih.gov

The solvent medium plays a crucial role in the stability and degradation pathway. While photoreduction is prominent in methanol, photo-hydrolysis is a key reaction in aqueous solutions exposed to UV light. nih.govnih.gov The stability of Furosemide, and thus the yield of its photoproducts, is also pH-dependent, with the greatest stability observed at a pH of 7. nih.gov Attempts to mitigate the photodegradation have shown that a vehicle containing 50% (v/v) propylene (B89431) glycol in a phosphate (B84403) buffer can offer slight photoprotection. nih.gov Conversely, increasing the ionic strength of the solution does not appear to alter the degradation rate constant. nih.gov

The following table summarizes the impact of different conditions on the photoreaction of Furosemide.

| Factor | Condition | Primary Outcome / Observation | Source |

| Irradiation Source | 365 nm UV light | Promotes photoreduction to N-furfuryl-5-sulfamoylanthranilic acid. | nih.gov |

| Long-wave UV light | Causes the fastest rate of degradation. | nih.gov | |

| Fluorescent light | Induces photodecomposition. | nih.gov | |

| Solvent System | Methanol | Favors photoreduction as a primary pathway. | nih.gov |

| Aqueous Solution | Leads to photo-hydrolysis, forming saluamine and furfuryl alcohol. | nih.gov | |

| 50% Propylene Glycol | Offers slight photoprotection against degradation. | nih.gov | |

| Environmental | pH 7 | Furosemide exhibits maximum stability. | nih.gov |

| Increased Ionic Strength | No significant change in degradation rate. | nih.gov |

Role of Oxygen and Other Environmental Factors in Photolytic Formation

The photolytic formation of Anthranilic acid, N-furfuryl-5-sulfamoyl- and other related degradants from Furosemide is a complex process where environmental factors, particularly the presence of oxygen, can play a role. However, key degradation pathways, such as dechlorination and photo-hydrolysis, have been shown to proceed regardless of the presence of oxygen. nih.gov Specifically, the photo-hydrolysis of Furosemide in an aqueous solution, which yields 4-chloro-5-sulfamoylanthranilic acid and furfuryl alcohol, can occur under anaerobic (oxygen-free) conditions. researchgate.netnih.gov

Potential as an Organic Synthesis Intermediate

While Anthranilic acid, N-furfuryl-5-sulfamoyl- is primarily documented as a photodecomposition product, its core structure suggests potential as an intermediate in organic synthesis. Anthranilic acid and its derivatives are a well-established class of building blocks used for the synthesis of a wide range of compounds, including pharmaceuticals and complex heterocyclic systems. uees.edu.ecnih.gov The N-furfuryl-5-sulfamoyl- derivative possesses multiple reactive sites—the carboxylic acid, the secondary amine, the electron-rich aromatic ring, the sulfamoyl group, and the furan moiety—that could be exploited for further chemical transformations.

Utility in the Preparation of Substituted Anthranilic Acid Derivatives

The anthranilic acid scaffold is versatile for creating a library of substituted derivatives. Although specific synthetic applications using N-furfuryl-5-sulfamoyl-anthranilic acid as a starting material are not extensively detailed in the reviewed literature, the general reactivity of this class of compounds is well-known. For instance, the secondary amine and carboxylic acid groups are characteristic handles for modification.

General synthetic strategies for N-substituted anthranilic acids often involve reactions like acylation, alkylation, and condensation to build more complex structures. researchgate.netsemanticscholar.org Research on other N-substituted anthranilic acids has demonstrated their successful use in synthesizing derivatives with significant pharmacological activity. uees.edu.ecijddr.in For example, various substituted anthranilic acids have been used as precursors to generate compounds evaluated for anti-inflammatory properties. uees.edu.ecnih.gov The N-furfuryl-5-sulfamoyl-anthranilic acid molecule could theoretically be modified at the carboxylic acid group to form esters or amides, or further substituted on the aromatic ring, to produce novel derivatives for screening and other applications.

Role in the Synthesis of Complex Heterocyclic Systems

Anthranilic acid derivatives are valuable precursors for the synthesis of heterocyclic compounds, owing to their ortho-amino carboxylic acid functionality which is ideal for cyclization reactions. The furan ring present in N-furfuryl-5-sulfamoyl-anthranilic acid adds another layer of potential for creating complex, fused heterocyclic systems. Furfural, the parent aldehyde of the furfuryl group, is a well-known precursor for a variety of heterocyclic compounds containing oxygen and nitrogen atoms. biomedres.uslongdom.orgjmchemsci.com

Synthetic routes starting from other substituted anthranilic acids have led to the formation of diverse heterocyclic systems, including oxadiazoles, thiadiazoles, and pyrazolines. nih.govijddr.in These syntheses often involve multi-step sequences where the anthranilic acid derivative is first elaborated and then cyclized with an appropriate reagent. For N-furfuryl-5-sulfamoyl-anthranilic acid, the combination of the anthranilate core and the furan moiety offers pathways to novel polycyclic structures that merge the chemistries of both scaffolds. The furan ring itself can participate in various reactions, including cycloadditions and electrophilic substitutions, providing further avenues for constructing complex molecular architectures. nih.gov

Photolytic Degradation Studies and Product Characterization of Anthranilic acid, N-furfuryl-5-sulfamoyl-

The photostability of Anthranilic acid, N-furfuryl-5-sulfamoyl-, also known as Furosemide, is a significant area of study due to its susceptibility to degradation upon exposure to light. nih.govresearchgate.net This degradation can lead to the formation of various byproducts, altering the compound's purity and characteristics. Research has focused on identifying these photodegradation products and understanding the pathways through which they are formed.

Identification of Photodegradation Products Using Advanced Analytical Techniques

Advanced analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in isolating and identifying the structures of photodegradation products. jst.go.jp Studies involving the irradiation of the parent compound in a water-acetonitrile mixture led to the successful identification of several key degradants. jst.go.jp

Among the characterized products, two major compounds were identified as 4-chloro-5-sulfamoylanthranilic acid (CSA), also known as saluamine, and 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid. jst.go.jp The formation of CSA results from the cleavage of the bond between the secondary amine and the methylene (B1212753) group, while the latter product indicates a substitution reaction on the aromatic ring. nih.govjst.go.jp Furthermore, a reaction product between the parent compound and the acetonitrile (B52724) solvent was also detected, alongside other unstable intermediates. jst.go.jp In different media, such as oxygen-free methanol, photoreduction has been observed, yielding N-furfuryl-5-sulfamoylanthranilic acid. researchgate.netnih.gov Other reported reactions include dechlorination and decarboxylation. nih.gov

| Degradation Product Name | Abbreviation | Medium/Conditions | Formation Pathway |

|---|---|---|---|

| 4-chloro-5-sulfamoylanthranilic acid | CSA / Saluamine | Aqueous, Methanol, Water-Acetonitrile | Photohydrolysis |

| 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid | - | Water-Acetonitrile | Photosubstitution |

| N-furfuryl-5-sulfamoylanthranilic acid | - | Methanol | Photoreduction |

| Furfuryl alcohol | FA | Aqueous | Photohydrolysis |

| Methyl 2-((furan-2-ylmethyl)amino)-4-hydroxy-3-(methyleneamino)-5-sulfamoylbenzoate | - | Water-Acetonitrile | Reaction with solvent |

Investigation of Hydrolytic Products Under Photolytic Conditions

Under exposure to light, particularly UV light, Anthranilic acid, N-furfuryl-5-sulfamoyl- in aqueous solutions undergoes a significant photo-hydrolytic reaction. nih.govresearchgate.net This process is a primary degradation pathway and involves the oxidation and cleavage of the bond connecting the furfuryl group to the anthranilic acid core. nih.gov The main products of this photo-hydrolysis are 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol. nih.govresearchgate.netjst.go.jp This reaction can proceed even in anaerobic (oxygen-free) conditions and is often visibly indicated by the development of a yellow color in the solution. nih.govresearchgate.net These hydrolytic products can, in turn, undergo further degradation to form compounds like 5-sulphamoylantranilic acid and furfural. nih.gov

Influence of pH on Photodegradation Kinetics and Product Profiles

The pH of the medium has a marked influence on the rate of photodegradation. Research indicates that the compound degrades rapidly in acidic pH environments. jst.go.jp Conversely, it exhibits greater stability under alkaline pH conditions when exposed to diffuse daylight. jst.go.jp This pH-dependent reactivity is a known characteristic of the broader class of sulfonamide compounds. nih.govnih.govresearchgate.net

The effect of pH on photocatalytic degradation is often linked to the surface charge of the catalyst and the ionization state of the substrate molecule. nih.govresearchgate.net In acidic or alkaline solutions, electrostatic repulsion or attraction between the catalyst and the compound can either inhibit or promote the degradation process. nih.gov The susceptibility of the sulfonamide molecule to attack by reactive species like hydroxyl radicals, a key step in photocatalysis, is also significantly affected by the solution's pH. nih.govnih.govresearchgate.net For Anthranilic acid, N-furfuryl-5-sulfamoyl-, the observed rapid degradation at acidic pH suggests a specific mechanism of instability under these conditions. jst.go.jp

Comparative Analysis of Degradation in Aqueous and Organic Media

The degradation pathway of Anthranilic acid, N-furfuryl-5-sulfamoyl- is highly dependent on the solvent medium in which it is irradiated. jst.go.jpnih.gov

In aqueous solutions , the compound is known to be unstable, with the predominant degradation pathway being photo-hydrolysis. researchgate.netjst.go.jp This leads to the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol. nih.govresearchgate.net

In organic media such as methanol , the degradation process shifts. Irradiation with 365 nm UV light primarily results in photoreduction and photohydrolysis. researchgate.netnih.govscilit.com The main products identified are N-furfuryl-5-sulfamoylanthranilic acid (from photoreduction) and CSA (from photohydrolysis). researchgate.netnih.gov

In a mixed medium like a water-acetonitrile (1:1) solution , a more complex array of reactions occurs. These include hydrolysis to CSA, photosubstitution of the chlorine atom to yield 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid, and a reaction with the acetonitrile solvent itself. jst.go.jp

| Solvent Medium | Primary Degradation Pathway(s) | Major Identified Products |

|---|---|---|

| Aqueous Solution | Photohydrolysis | 4-chloro-5-sulfamoylanthranilic acid, Furfuryl alcohol |

| Methanol | Photoreduction, Photohydrolysis | N-furfuryl-5-sulfamoylanthranilic acid, 4-chloro-5-sulfamoylanthranilic acid |

| Water-Acetonitrile (1:1) | Hydrolysis, Substitution, Reaction with solvent | 4-chloro-5-sulfamoylanthranilic acid, 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid |

Oxidative and Reductive Transformations

Beyond photolytic degradation, the compound can undergo oxidative and reductive transformations, influenced by the chemical environment and the presence of reactive species.

Reactivity Towards Oxidizing Agents and Reactive Oxygen Species (e.g., Singlet Oxygen)

The molecular structure of Anthranilic acid, N-furfuryl-5-sulfamoyl- contains several sites susceptible to oxidation. The bond between the secondary amine and the methylene moiety can be oxidized, particularly during the hydrolytic process. nih.gov While direct studies on its reaction with specific reactive oxygen species (ROS) like singlet oxygen are not detailed in the provided sources, the compound's structure suggests potential reactivity.

Singlet oxygen is a highly reactive ROS known to engage in reactions with carbon-carbon double bonds and can oxidize heteroatoms. nih.gov The furan ring within the N-furfuryl group is an electron-rich system that could be a target for oxidative attack by species like singlet oxygen. Furthermore, singlet oxygen has been shown to react with weakly activated C-H bonds, such as those adjacent to the oxygen atom in an ether-like structure (α-ethereal C-H bonds), leading to hydroperoxidation. nih.gov The C-H bonds on the methylene bridge of the furfuryl group could be susceptible to such oxidative reactions.

In contrast, reductive transformations have also been documented. As noted previously, irradiation in methanol primarily leads to the photoreduction of the chloro-group on the aromatic ring, resulting in the formation of N-furfuryl-5-sulfamoylanthranilic acid. nih.gov

Analysis of Redox Mechanisms Involving the Sulfamoyl and Furfuryl Moieties

The redox behavior of Anthranilic acid, N-furfuryl-5-sulfamoyl- is complex, with the furfuryl and secondary amine moieties being the primary sites of electrochemical oxidation, while the sulfamoyl group remains comparatively stable.

Electrochemical studies have shown that the oxidation of this compound is an irreversible process involving the transfer of two electrons and two protons. tandfonline.comelectrochemsci.org The oxidation primarily targets the furan ring of the furfuryl group. One proposed mechanism involves the oxidation of the furan ring, which leads to a ring-opened product identified as 2-(4-carboxy-2-oxo-but-3-enylamino)-4-chloro-5-sulfamoyl-benzoic acid. tandfonline.com Another pathway, observed during chemical and enzymatic oxidation, involves the oxidation of the furan moiety followed by an intramolecular Mannich-like reaction. This reaction between the secondary amine, the carboxylic acid, and the oxidized furan ring results in the formation of a stable pyridinium (B92312) salt. nih.gov

The photosensitized oxidation of the molecule demonstrates a strong dependence on the solvent. In nonprotic solvents, the reaction proceeds mainly through a [2+4] cycloaddition of singlet oxygen to the furan ring. However, in alcoholic solvents, the mechanism shifts to one involving a partial charge transfer from the secondary amino group to singlet oxygen. Under certain UV irradiation conditions, oxidation of the sulfamoyl group to a sulfo group has been reported, yielding 4-chloro-5-sulfoanthranilic acid.

In contrast, the sulfamoyl (-SO₂NH₂) group is generally characterized by its high stability and lack of reactivity under typical redox conditions. wikipedia.org The reduction of sulfonamides is challenging and often requires potent reducing agents or specific electrochemical conditions not typically encountered in standard environments. strath.ac.uk This inherent stability suggests that the sulfamoyl group is not the primary site of redox activity in the degradation of Anthranilic acid, N-furfuryl-5-sulfamoyl-.

| Parameter | Value | Condition/Method | Reference |

|---|---|---|---|

| Number of Electrons (n) | 2 | Cyclic Voltammetry | tandfonline.comelectrochemsci.org |

| Number of Protons (H+) | 2 | Cyclic Voltammetry | tandfonline.com |

| Process Type | Irreversible, Adsorption/Diffusion Controlled | Cyclic Voltammetry at Gold or Carbon Paste Electrode | tandfonline.comelectrochemsci.org |

| Primary Oxidation Site | Furfuryl Moiety | Product Analysis (IR, Mass Spectrometry) | tandfonline.comnih.gov |

Hydrolytic Stability and Kinetic Studies

The stability of Anthranilic acid, N-furfuryl-5-sulfamoyl- in aqueous solutions is highly dependent on pH. The primary degradation pathway under hydrolytic conditions is the cleavage of the amide bond linking the furfuryl group to the anthranilic acid core.

Acid-Catalyzed Hydrolysis Mechanisms

In acidic environments, particularly at a pH below the compound's pKa of 3.8, the molecule undergoes specific hydrogen ion-catalyzed hydrolysis. tandfonline.comresearchgate.net The rate of this degradation is inversely proportional to the pH; as the pH decreases, the rate of hydrolysis increases. researchgate.net The mechanism involves the protonation of the undissociated molecule, which facilitates the cleavage of the N-furfuryl bond. tandfonline.com This reaction yields two primary degradation products: 4-chloro-5-sulfamoylanthranilic acid (also known as CSA or saluamine) and furfuryl alcohol. researchgate.netnih.gov Kinetic studies performed under simulated physiological stomach conditions (pH 1.0, 37°C) calculated a half-life of 178 minutes for the compound. tandfonline.com

Base-Catalyzed Hydrolysis Mechanisms

In neutral and basic pH regions, Anthranilic acid, N-furfuryl-5-sulfamoyl- demonstrates significantly greater stability. Kinetic studies have shown that base-catalyzed hydrolysis is extremely slow. tandfonline.comresearchgate.net In vitro experiments in duodenal juices (which are typically neutral to slightly alkaline) showed no detectable hydrolysis after 4 hours at 37°C. researchgate.net This pronounced stability under basic conditions indicates that the molecule is not susceptible to significant degradation through base-catalyzed hydrolytic pathways.

| Condition | Mechanism | Relative Rate | Primary Products | Reference |

|---|---|---|---|---|

| Acidic (pH < 3.8) | Specific H+ Catalysis | Significant; rate increases as pH decreases | 4-chloro-5-sulfamoylanthranilic acid, Furfuryl alcohol | tandfonline.comresearchgate.netresearchgate.net |

| Neutral/Basic (pH > 4) | Base Catalysis | Extremely Slow / Negligible | Not significant | tandfonline.comresearchgate.netresearchgate.net |

Reactions with Non-Standard Reagents and Solvents

Anthranilic acid, N-furfuryl-5-sulfamoyl- exhibits reactivity with a range of specific chemical agents. It is incompatible with strong oxidizing agents, which can lead to degradation of the molecule. nih.gov The compound can also react with the fluorescent dye acriflavine (B1215748) in a buffered solution to form an ion-associated complex. This interaction quenches the native fluorescence of acriflavine and is utilized in certain analytical methods. researchgate.net

Furthermore, precipitation of the compound can occur when it is mixed with acidic solutions that lower the pH below 5.5. It has been reported to precipitate when combined with substances such as ascorbic acid, epinephrine, and tetracycline. nih.gov For analytical purposes, such as gas chromatography, the molecule can be derivatized. A common procedure is extractive methylation, where the carboxylic acid is converted to its methyl ester using a reagent like methyl iodide in the presence of a phase-transfer catalyst.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Kinetic and spectroscopic studies are fundamental in elucidating the reaction mechanisms of Anthranilic acid, N-furfuryl-5-sulfamoyl-. Photodegradation studies, for instance, have revealed that the decomposition of this compound in solution often follows first-order kinetics. nih.gov The rate of degradation is significantly influenced by factors such as pH and the wavelength of light, with long-wave UV light causing the most rapid degradation. nih.gov

Spectroscopic methods are invaluable for monitoring these reactions and identifying intermediates and final products. UV-Visible spectrophotometry is a straightforward technique used to track the degradation of the parent compound and the formation of chromophoric degradation products. omicsonline.orgajpsonline.com Studies have shown that under UV irradiation, new absorption peaks appear, indicating the formation of new chemical entities. nih.gov Infrared (IR) spectroscopy has also been employed to characterize changes in the molecular structure during degradation processes, such as the yellowing of tablets, by observing shifts in vibrational bands. mdpi.com For example, a broadening of the band around 1138 cm⁻¹ can be attributed to the formation of a furosemide dimer. mdpi.com

Kinetic spectrophotometric methods have been developed for the quantitative analysis of Anthranilic acid, N-furfuryl-5-sulfamoyl-, based on reactions like the formation of a Schiff's base. medicalresearchjournal.org The reaction between the primary amino group in the molecule and an aldehyde reagent in the presence of a metal ion forms a colored complex, allowing for the determination of reaction rates and concentrations. medicalresearchjournal.org Such studies provide insight into the reactivity of the functional groups within the molecule.

Table 1: Kinetic Data for Furosemide Degradation Under Different Conditions

| Condition | Reaction Order | Key Findings | Reference |

|---|---|---|---|

| Fluorescent and UV Light | First-Order | Most stable at pH 7; fastest degradation under long-wave UV light. | nih.gov |

| Acidic Medium (0.1N HCl) | - | Significant degradation observed. | ajpsonline.com |

| Basic Medium (0.1N NaOH) | - | Slight degradation observed. | ajpsonline.com |

| Heat (30 min) | - | Significant degradation observed. | ajpsonline.com |

Influence of Solvent Properties on Reaction Pathways and Rates

The solvent environment plays a critical role in dictating the pathways and rates of chemical reactions involving Anthranilic acid, N-furfuryl-5-sulfamoyl-. The compound's low water solubility often necessitates the use of co-solvents in liquid formulations and during analysis, which in turn affects its stability and reactivity. labosfor.comlabosfor.com The solubility of the compound increases with the addition of co-solvents like ethanol, propylene glycol, and polyethylene (B3416737) glycol (PEG), with the degree of solubility enhancement depending on the co-solvent concentration. labosfor.com

The choice of solvent impacts reaction rates by influencing the stability of reactants, transition states, and products. The solubility behavior is a result of combined effects including solvent polarity, cohesive energy density, and hydrogen bond acceptor propensities. acs.org For instance, the photodegradation rate constant was found to be largely unchanged by increases in ionic strength, but a vehicle containing 50% (v/v) propylene glycol in a phosphate buffer offered some photoprotection. nih.gov This suggests that the solvent can modulate the accessibility of the molecule to light or quench excited states, thereby altering the reaction pathway.

Furthermore, different solvents can lead to variations in the crystalline form of the compound (polymorphism) upon precipitation, which can affect its dissolution rate and subsequent reactivity. acs.org Studies on the solid-liquid equilibrium in various pure solvents like methanol, ethanol, acetone (B3395972), and ethyl acetate (B1210297) show that while the compound remains stable and does not form solvates, the solubility varies significantly, which is a key factor for reaction kinetics in solution. acs.org

Table 2: Solubility of Furosemide in Various Co-solvent Systems

| Co-solvent System | Effect on Solubility | Reference |

|---|---|---|

| Ethanol/Water | Significant enhancement | labosfor.com |

| Propylene Glycol/Water | Enhancement | labosfor.com |

Steric and Electronic Effects of Substituents on Chemical Reactivity (referencing related sulfonamide structures)

The chemical reactivity of Anthranilic acid, N-furfuryl-5-sulfamoyl- is governed by the electronic and steric properties of its constituent functional groups, particularly the sulfonamide moiety. In related sulfonamide structures, the nature of substituents has a profound impact on reaction mechanisms and rates. acs.org

Electronic Effects: The sulfonamide group (-SO₂NH₂) is strongly electron-withdrawing. This property reduces the electron density on the adjacent aromatic ring and influences the acidity of the amine and carboxylic acid protons. nih.gov Theoretical calculations on related structures show that electron-withdrawing substituents decrease the energy of both sigma (σ) and pi (π) orbitals. nih.gov This can weaken σ-bonding capabilities but enhance π-accepting properties, which affects interactions with other reactants, such as metal ions. nih.gov For sulfonamides in general, increased antibacterial activity has been observed upon substitution with electron-withdrawing groups. nih.gov Conversely, the reactivity at a sulfonamide nitrogen can be dramatically altered by adjacent groups; the presence of a carbonyl group at the sulfonamide nitrogen can switch reactivity on, while its absence renders the compound unreactive under certain conditions. acs.org

The interplay of these effects is critical. For instance, in the reductive cleavage of secondary sulfonamides, the acidity of the N-H bond, an electronic effect, allows for chemoselective reactions. chemrxiv.org The stability and chemical reactivity of sulfonamides are closely linked to the HOMO-LUMO energy gap; a larger gap indicates higher kinetic stability. nih.gov

Role of Intramolecular Hydrogen Bonding and Conformational Dynamics in Reaction Mechanisms

The three-dimensional structure of Anthranilic acid, N-furfuryl-5-sulfamoyl-, including its conformational flexibility and potential for intramolecular hydrogen bonding, is a key determinant of its chemical behavior. The molecule possesses several functional groups capable of acting as hydrogen bond donors (sulfonamide -NH₂, carboxylic acid -COOH, secondary amine -NH) and acceptors (sulfonamide -SO₂, carboxylic acid -C=O, furan oxygen). worktribe.com

Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond (IHB) can create a more compact, pseudo-cyclic structure. nih.gov This can mask polar functional groups, which in turn influences properties like membrane permeability and lipophilicity. nih.govrsc.org From a mechanistic standpoint, an IHB can stabilize a particular conformation, making it the dominant species in solution and directing the course of a reaction. researchgate.net For example, an IHB between the secondary amine proton and a sulfonyl oxygen could influence the reactivity of both the amine and sulfonamide groups by altering their electron density and accessibility. The stabilization of molecular conformations can be analyzed in terms of attractive intramolecular interactions, such as N-H···Cl hydrogen bonds, and the minimization of repulsive interactions. acs.org

Conformational Dynamics: The molecule is conformationally flexible, particularly concerning the torsion angles at the sulfonamide and furyl ring portions. acs.org This flexibility gives rise to different conformers that can exist in equilibrium. Different crystalline polymorphs of the compound have been identified, which contain molecules in different conformations. acs.org The energy difference between these conformers can be small, allowing for dynamic interconversion. acs.org The specific conformation of the molecule at the moment of reaction can significantly influence the reaction pathway and the structure of the product. Molecular dynamics simulations have been used to study the conformational changes of the molecule, providing insight into its dynamic behavior. researchgate.netacs.org The existence of multiple low-energy conformations means that reaction mechanisms may need to consider parallel pathways originating from different ground-state structures.

Table 3: Conformational and Hydrogen Bonding Features of Furosemide

| Feature | Description | Implication for Reactivity | Reference |

|---|---|---|---|

| Conformational Polymorphism | Existence of multiple crystal forms (e.g., forms 1, 2, 3) with different molecular conformations. | Different polymorphs can have different dissolution rates and stabilities, affecting reaction kinetics. | acs.org |

| Intramolecular Hydrogen Bonding | Potential for N-H···Cl and other internal hydrogen bonds. | Stabilizes specific conformers, potentially shielding reactive groups and influencing reaction pathways. | researchgate.netacs.org |

Charge Transfer Complexation in Chemical Reactions

Anthranilic acid, N-furfuryl-5-sulfamoyl- can participate in the formation of charge-transfer (CT) complexes. A charge-transfer complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. The formation of such complexes can significantly alter the chemical and physical properties of the parent molecule, including its reactivity, solubility, and spectroscopic characteristics.

Studies have shown that this compound can form inclusion complexes with host molecules like β-cyclodextrin. scispace.comresearchgate.net While these are often driven by hydrophobic interactions, charge transfer can contribute to the stability of the complex. The formation of a 1:1 stoichiometric complex with β-cyclodextrin has been confirmed through phase solubility studies, with apparent stability constants (Ks) calculated to be around 280 M⁻¹. scispace.com The complexation enhances the aqueous solubility and dissolution rate of the drug. scispace.comresearchgate.net

Furthermore, the molecule can form complexes with various other compounds. For example, it has been shown to form a complex with human lysozyme, as confirmed by isothermal titration calorimetry and fluorescence quenching. acs.org It also forms complexes with phosphonated calixarenes, where non-covalent interactions lead to solubilization. medcraveonline.com A colorimetric method for analysis involves complexation with copper. nih.gov The formation of these complexes involves intermolecular forces, including potential charge-transfer interactions between the electron-rich aromatic systems of the molecule and suitable acceptor molecules. These interactions can precede or be part of the transition state for a chemical reaction, thereby influencing its mechanism and rate.

Derivatization and Analog Development of Anthranilic Acid, N Furfuryl 5 Sulfamoyl

Synthesis of Structurally Modified Analogues for Chemical Exploration

The synthesis of analogs of N-furfuryl-5-sulfamoyl-anthranilic acid is crucial for exploring its chemical space and discovering compounds with novel biological activities. The foundational synthesis of the parent compound often involves the reaction of an alkali salt of 3-sulfamoyl-4,6-dichlorobenzoic acid with furfurylamine (B118560). google.com This core reaction can be adapted to produce a wide array of derivatives by substituting the starting materials.

Researchers have synthesized and evaluated numerous compounds based on the anthranilic acid moiety to establish correlations between their structure and biological activity. nih.gov These synthetic efforts often involve multi-step procedures. For instance, novel anthranilic acid hybrids and derivatives have been constructed to serve as potential agents for various biological targets. ekb.egresearchgate.net The synthesis of 4-substituted benzenesulfonamides of anthranilic acid represents another avenue for creating analogs with different electronic and steric properties. nih.gov

A common strategy involves the modification of the amine substituent. The reaction of 3-sulfamyl-4,6-dichlorobenzoic acid esters with a large excess of an amine, followed by hydrolysis, can yield the desired N-substituted anthranilic acid derivative. google.com By varying the amine used in this step (e.g., using benzylamine (B48309) or thiophene-2-methylamine instead of furfurylamine), a library of analogs with diverse side chains can be generated.

Another approach focuses on modifying the anthranilic acid ring itself. For example, direct bromination of N-phenylanthranilic acid has been used to produce halogenated derivatives. nih.gov Such synthetic explorations are fundamental to understanding how structural changes influence the compound's physicochemical and biological properties. nih.gov

Table 1: Synthetic Strategies for Analog Development

| Strategy | Description | Example Starting Materials | Resulting Modification |

|---|---|---|---|

| Side Chain Variation | Replacing furfurylamine with other primary amines during synthesis. | 3-sulfamoyl-4,6-dichlorobenzoic acid, various primary amines (e.g., benzylamine, propylamine). | Modification of the N-substituent at the 2-position. |

| Ring Substitution | Introducing or altering substituents on the benzoic acid ring. | N-phenylanthranilic acid, brominating agents. | Halogenation or other substitutions on the aromatic core. nih.gov |

| Sulfonamide Modification | Derivatizing the sulfamoyl group or replacing the parent benzene (B151609) sulfonamide. | Anthranilic acid, various 4-substituted benzenesulfonyl chlorides. | Analogs with altered sulfonamide moieties. nih.gov |

| Esterification/Amidation | Modifying the carboxylic acid group. | 4-chloro-N-furfuryl-5-sulfamoyl-anthranilic acid, alcohols or amines. | Ester or amide derivatives at the 1-position. |

Exploration of Substituent Effects on the Anthranilic Acid Ring

The structure-activity relationship (SAR) of N-furfuryl-5-sulfamoyl-anthranilic acid derivatives is heavily influenced by the nature and position of substituents on the anthranilic acid ring. umn.edu For its primary diuretic activity, specific groups at positions C1, C4, and C5 are considered critical. pharmacy180.com

C1-Carboxyl Group : The acidic carboxyl group is generally considered essential for optimal diuretic activity. pharmacy180.com However, for other biological targets, such as GABA(A) receptors, this group can be replaced by a tetrazole ring, but not by sulfonic or phosphinic acids, indicating that both acidity and steric properties are important. nih.gov

C4-Activating Group : A substituent at the 4-position, typically an electron-withdrawing group like chlorine (Cl), is crucial. pharmacy180.com This group enhances the diuretic potency. Other substitutions, such as alkoxy or benzyl (B1604629) groups, can also serve as activating groups. pharmacy180.com The chlorine atom projects towards the ion translocation pathway of its target protein, interacting with specific residues. researchgate.net

C5-Sulfamoyl Group : The sulfamoyl group (-SO₂NH₂) at the 5-position is a key feature for high-ceiling diuretic activity. pharmacy180.com Its presence is considered essential as it engages with specific amino acid residues (Ile493 and Arg307) on its target transporter. researchgate.net

Table 2: Effect of Substituents on the Anthranilic Acid Ring

| Position | Substituent | Importance for Diuretic Activity | Notes |

|---|---|---|---|

| 1 | -COOH | Optimal | Can be replaced by a tetrazole for other activities. nih.gov |

| 4 | -Cl, -CF₃, Phenyl | Essential (Activating Group) | Increases potency. pharmacy180.com |

| 5 | -SO₂NH₂ | Essential | Critical for binding to the target protein. pharmacy180.comresearchgate.net |

Modifications to the Furfuryl Amine Side Chain

The N-furfuryl group at the 2-position of the anthranilic acid ring is a prime target for chemical modification to alter the compound's activity profile. While important, this part of the molecule allows for more structural diversity compared to the substituents required for diuretic action. pharmacy180.com

Research into the GABAergic activity of furosemide (B1674285) derivatives has shown that the furanyl moiety can be successfully replaced by other aromatic or heteroaromatic rings. nih.gov Specifically, substitutions with thienyl and benzyl groups were found to yield compounds that retained potent and selective antagonist activity for certain GABA(A) receptors. nih.gov This indicates that the side chain contributes significantly to target selectivity.

The development of other related diuretics further illustrates the tolerance for modification at this position. For example, the potent loop diuretic bumetanide (B1668049) features a phenoxy group derived from a 3-aminobenzoic acid scaffold, while piretanide (B1678445) contains a tetrazolylphenyl side chain. researchgate.netresearchgate.net These examples from structurally related compounds underscore that significant variations in the side chain are possible and can be used to modulate potency and selectivity. researchgate.net

Table 3: Examples of Side Chain Modifications in Related Analogs

| Compound | Side Chain at Amino Position | Primary Scaffold |

|---|---|---|

| Furosemide | Furan-2-ylmethyl | 5-Sulfamoyl-2-aminobenzoic acid |

| Bumetanide | n-Butyl | 5-Sulfamoyl-3-aminobenzoic acid |

| Piretanide | Phenyl-tetrazolyl | 5-Sulfamoyl-2-aminobenzoic acid |

| Azosemide | Thiazolyl | 5-Sulfamoyl-2-aminobenzoic acid |

Variations of the Sulfamoyl Group

The sulfamoyl (-SO₂NH₂) group is a cornerstone for the diuretic activity of N-furfuryl-5-sulfamoyl-anthranilic acid and its congeners. pharmacy180.com Its ability to form crucial hydrogen bonds with the target protein explains why compounds lacking this moiety, such as ethacrynic acid, are significantly less potent. researchgate.net

Despite its importance, some modifications to the sulfamoyl group have been explored. One such derivative is hydrazinosulfonyl-furosemide, where the sulfamoyl amine is replaced by a hydrazine (B178648) group. nih.gov This modification was investigated in the context of developing antagonists for GABA(A) receptors, demonstrating that derivatization of the sulfamoyl group can lead to compounds with different pharmacological profiles. nih.gov

Coordination Chemistry: Synthesis and Characterization of Metal Complexes with Related Ligands

The functional groups on N-furfuryl-5-sulfamoyl-anthranilic acid, particularly the carboxylate, make it an effective ligand for coordinating with metal ions. drug-dev.comworldwidejournals.com The formation of metal complexes can significantly alter the physicochemical properties of the parent molecule, such as solubility and lipophilicity. drug-dev.com

A notable example is the synthesis of a magnesium coordination complex, Mg(fur)₂. This complex demonstrated markedly different solubility profiles compared to furosemide itself or its simple magnesium salt. drug-dev.com The coordination complex exhibited enhanced amphiphilic properties, with increased solubility in both water and organic solvents. drug-dev.com This change in physical properties is attributed to the formation of a distinct metal coordination compound rather than a simple salt. drug-dev.com

Studies have also been conducted on the formation of ternary complexes involving the compound, a metal ion, and a secondary ligand, such as an amino acid. The formation of ternary complexes with Copper (II) and various amino acids has been investigated. worldwidejournals.com These studies indicate that a 1:1 Cu(II)-furosemide complex forms first, which then coordinates with the secondary amino acid ligand. worldwidejournals.com The stability of these ternary complexes varies depending on the amino acid involved. worldwidejournals.com

The broader family of anthranilic acid derivatives readily forms complexes with a wide range of transition metals, including Co(II), Zn(II), Mn(II), Ni(II), Cu(II), and others. mdpi.com These metal complexes often exhibit unique geometries, such as twisted square pyramid or triangular bi-conical configurations, and can possess distinct biological activities compared to the free ligands. mdpi.com

Table 4: Physicochemical Properties of Furosemide vs. its Magnesium Coordination Complex

| Compound | Water Solubility (mg/mL) | Octanol Solubility (mg/mL) | Log D (Octanol/Water) |

|---|---|---|---|

| Furosemide | 0.52 | 30.0 | 1.14 |

| Mg(fur)₂ | 3.2 | >100.0 | 1.80 |

(Data sourced from a study on metal-coordinated pharmaceuticals) drug-dev.com

Table 5: Stability Constants of Cu(II)-Furosemide-Amino Acid Ternary Complexes

| Secondary Ligand (Amino Acid) | Log K |

|---|---|

| Glycine | 9.5074 |

| Phenylalanine | 8.7089 |

| Valine | 8.4770 |

| Methionine | 9.1096 |

| Glutamic Acid | 10.3341 |

(Data represents the stability constant for the formation of the ternary complex) worldwidejournals.com

Computational Chemistry and Molecular Modeling of Anthranilic Acid, N Furfuryl 5 Sulfamoyl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of Furosemide (B1674285). Methods such as DFT with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311G have been utilized to compute the optimized molecular structure, including bond lengths and angles.

These calculations provide a detailed picture of the molecule's geometry. For instance, the geometry of the Furosemide monomer has been optimized at the B3LYP/6-311G level, yielding precise data on its structural parameters.

Table 1: Selected Optimized Geometric Parameters of Furosemide (B3LYP/6-311G) Data sourced from theoretical calculations.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C1-C2 | 1.39 |

| C-Cl | 1.75 | |

| S-O1 | 1.43 | |

| S-O2 | 1.43 | |

| S-N | 1.63 | |

| Bond Angle | C1-C2-C3 | 120.1 |

| O1-S-O2 | 119.5 | |

| C-S-N | 106.8 |

This is an interactive data table. You can sort and filter the data.

Frontier molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's electronic behavior. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. A lower energy gap suggests a higher propensity for charge transfer within the molecular system. Furthermore, the molecular electrostatic potential can be mapped onto the total electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. Other computational approaches, such as the semi-empirical Parametrized Model 3 (PM3), have also been used to calculate quantum chemical parameters for Furosemide.

Conformational Analysis and Energy Landscape Mapping

Furosemide is a conformationally flexible molecule, a characteristic primarily due to the rotational freedom of the sulfamoyl and furanylmethylamino fragments. This flexibility leads to the existence of multiple conformers that lie within a relatively narrow energy window of approximately 6 kcal/mol.

Computational studies have mapped the conformer surface, revealing the relative stabilities of different spatial arrangements. It has been shown that the conformations present in some crystal polymorphs can be significantly less stable (by ~4.5 kcal/mol) than the global minimum energy conformer. The stabilization of specific molecular conformations is influenced by a balance of intramolecular interactions. These include attractive forces, such as N-H···Cl hydrogen bonds, and the minimization of repulsive interactions, like those between S=O and Cl atoms. This conformational landscape is crucial as it underpins the phenomenon of polymorphism, where different crystal forms of Furosemide exhibit distinct physical properties. The energy barrier for the interconversion between certain conformers in solution has been estimated to be moderate, allowing for transitions under ambient conditions.

Table 2: Relative Energies of Furosemide Conformers Illustrative data based on findings from conformational analysis studies.

| Conformer | Associated Crystal Form | Relative Energy (kcal/mol) | Stability Notes |

| Conformer A | Form 2 | 0.7 | Near global minimum |

| Conformer B | Form 3 | 0.0 | Global minimum |

| Conformer C | Form 1 | ~4.5 | Metastable conformer |

| Conformer D | Form 1 | ~4.5 | Metastable conformer |

This is an interactive data table. You can sort and filter the data.

Prediction of Chemical Reactivity and Selectivity via Computational Methods

Computational methods are powerful tools for predicting the chemical reactivity of Furosemide. By analyzing the electronic structure, global reactivity descriptors can be calculated. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), include chemical potential, hardness, and the electrophilicity index.

These theoretical parameters provide a quantitative basis for correlating the molecular structure with its reactivity. For example, such quantum chemical calculations have been used to investigate the relationship between the molecular structure of Furosemide and its efficiency as a corrosion inhibitor, demonstrating a direct application of these predictive capabilities. The analysis helps in understanding how and where the molecule might interact with other chemical species, guiding the design of new derivatives or formulations.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of Furosemide at an atomistic level. These simulations model the movement of atoms and molecules over time, providing insights that are inaccessible through static computational methods or many experimental techniques.

MD simulations have been successfully applied to study Furosemide in complex systems. For instance, they have been used to understand the disorder of guest solvent molecules, such as acetone (B3395972) and ethanol, within the cavities of Furosemide cocrystals. By running simulations for hundreds of nanoseconds, researchers can analyze the trajectories of molecules to understand motional behaviors, such as jump-type and libration-type motions. This approach has proven more effective than traditional interpretations of experimental data, like those from solid-state NMR, by allowing for the direct prediction of NMR properties from the simulation trajectories. All-atomistic molecular dynamics (AA-MD) studies have also been employed to investigate the performance of Furosemide in drug delivery systems, such as those involving PAMAM dendrimers.

In Silico Studies of Chemical Interactions with Various Solvents and Reagents

In silico studies are essential for understanding how Furosemide interacts with its environment, particularly with solvents and other reagents. The molecule's poor aqueous solubility is a key characteristic that has been extensively studied.

Computational modeling complements experimental solubility studies in various water-cosolvent mixtures, including those with ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol. These studies help in developing models to predict solubility, which is crucial for formulation design.

Furthermore, computational chemistry has been used to investigate the formation and structure of Furosemide solvates with solvents like dimethylsulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and 1,4-dioxane. Calculations using packages like Gaussian09 have been performed on the molecular geometries of different conformers within these solvate crystal structures. Molecular dynamics simulations have also been used to probe the behavior of Furosemide cocrystals with guest solvents like acetone and ethanol, providing a detailed picture of the host-guest interactions. These computational approaches are vital for understanding the crystallization behavior of Furosemide and the stability of its various solid forms.

Advanced Spectroscopic and Analytical Characterization of Anthranilic Acid, N Furfuryl 5 Sulfamoyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing a detailed map of the atomic connectivity within the molecule.

One-Dimensional (1D) NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the chemical environment of each magnetically active nucleus. The ¹H NMR spectrum reveals the number of different types of protons, their relative ratios, and their electronic environments, while the ¹³C NMR spectrum provides information on the carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Anthranilic acid, N-furfuryl-5-sulfamoyl- displays a series of signals corresponding to the aromatic, furan (B31954), methylene (B1212753), and amine protons. While specific chemical shifts can vary slightly depending on the solvent and concentration, typical values obtained in DMSO-d6 are presented below. The multiplicity of each signal (singlet, doublet, triplet, etc.) and the coupling constants (J-values) provide crucial information about the neighboring protons. For instance, the protons on the furan ring and the benzene (B151609) ring exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization state (sp³, sp²) and the nature of the atoms they are bonded to. For example, the carbonyl carbon of the carboxylic acid group appears at a significantly downfield chemical shift compared to the aromatic and aliphatic carbons.

Interactive Data Table: 1D NMR Data of Anthranilic acid, N-furfuryl-5-sulfamoyl- in DMSO-d6

| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |

| 1 | - | - | - | 167.3 |

| 2 | - | - | - | 113.8 |

| 3 | 8.28 | d | 2.1 | 130.6 |

| 4 | - | - | - | 124.3 |

| 5 | - | - | - | 145.9 |

| 6 | 7.63 | d | 2.1 | 119.5 |

| 7 | 4.63 | d | 5.9 | 42.5 |

| 8 | - | - | - | 151.7 |

| 9 | 6.38 | d | 3.1 | 107.5 |

| 10 | 6.35 | dd | 3.1, 1.9 | 110.9 |

| 11 | 7.61 | dd | 1.9, 0.8 | 142.6 |

| NH | 8.65 | t | 5.9 | - |

| SO₂NH₂ | 7.45 | s (br) | - | - |

| COOH | 13.3 | s (br) | - | - |

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are powerful tools that reveal correlations between different nuclei, allowing for the unambiguous assignment of the complex NMR spectra of Anthranilic acid, N-furfuryl-5-sulfamoyl-.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton spin systems within the molecule. For example, the COSY spectrum would show correlations between the adjacent protons on the furan ring and between the coupled protons on the substituted benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, linking a specific proton signal to the signal of the carbon it is bonded to. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the methylene protons would show a clear correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four bonds in conjugated systems). This long-range correlation is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For example, the methylene protons would show HMBC correlations to several carbons in both the furan and the benzene rings, helping to piece together the entire molecular structure.

Interactive Data Table: Key 2D NMR Correlations for Anthranilic acid, N-furfuryl-5-sulfamoyl-

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H3 (8.28 ppm) | H6 (7.63 ppm) | C3 (130.6 ppm) | C1, C2, C4, C5 |

| H6 (7.63 ppm) | H3 (8.28 ppm) | C6 (119.5 ppm) | C2, C4, C5 |

| H7 (4.63 ppm) | NH (8.65 ppm) | C7 (42.5 ppm) | C2, C8, C9, C11 |

| H9 (6.38 ppm) | H10 (6.35 ppm) | C9 (107.5 ppm) | C8, C11 |

| H10 (6.35 ppm) | H9 (6.38 ppm), H11 (7.61 ppm) | C10 (110.9 ppm) | C8, C9 |

| H11 (7.61 ppm) | H10 (6.35 ppm) | C11 (142.6 ppm) | C8, C9, C10 |

| NH (8.65 ppm) | H7 (4.63 ppm) | - | C2, C7 |

Advanced NMR Techniques (e.g., NOESY, ROESY) for Conformational Analysis

While COSY, HSQC, and HMBC experiments establish the constitution of a molecule, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of nuclei, which is essential for determining the three-dimensional structure and conformational preferences of the molecule in solution. columbia.edu

These experiments detect through-space interactions, where magnetization is transferred between protons that are close to each other, regardless of whether they are connected through chemical bonds. columbia.edu The intensity of the cross-peaks in a NOESY or ROESY spectrum is generally inversely proportional to the sixth power of the distance between the protons.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For Anthranilic acid, N-furfuryl-5-sulfamoyl-, with the molecular formula C₁₂H₁₁ClN₂O₅S, HRMS can confirm this composition by providing a measured mass that is extremely close to the calculated theoretical mass. This is a critical step in confirming the identity of the compound. For instance, in negative electrospray mode, data can be acquired in a full-scan mode over a mass range of 200-400 Da at a resolution of 70,000. thno.org

Interactive Data Table: HRMS Data for Anthranilic acid, N-furfuryl-5-sulfamoyl-

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁ClN₂O₅S |

| Calculated Monoisotopic Mass | 330.0132 Da |

| Ionization Mode | ESI- |

| Observed [M-H]⁻ | ~329.0055 Da |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the precursor ion's structure and provides valuable information for structural elucidation. nih.gov

In the MS/MS analysis of Anthranilic acid, N-furfuryl-5-sulfamoyl-, the deprotonated molecule [M-H]⁻ is often selected as the precursor ion in negative ion mode. The fragmentation typically involves the cleavage of the weaker bonds in the molecule. Key fragmentation pathways can include:

Loss of the furfuryl group: Cleavage of the C-N bond connecting the furfuryl group to the anthranilic acid core is a common fragmentation pathway.

Decarboxylation: The loss of CO₂ from the carboxylic acid group is another characteristic fragmentation.

Loss of the sulfamoyl group: Cleavage of the C-S bond or fragmentation within the sulfamoyl group can also occur.

By analyzing the m/z values of the resulting fragment ions, it is possible to piece together the different structural components of the molecule and confirm the proposed structure.

Interactive Data Table: Proposed MS/MS Fragmentation of [M-H]⁻ of Anthranilic acid, N-furfuryl-5-sulfamoyl-

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 329.0 | 285.0 | CO₂ (44 Da) |

| 329.0 | 250.0 | SO₂NH₂ (79 Da) |

| 329.0 | 205.0 | C₅H₅O (81 Da) + CO₂ (44 Da) |

| 329.0 | 81.0 | C₇H₆ClNO₃S (251 Da) |

Hyphenated Techniques (e.g., LC-MS, Q-TOF/LC-MS) for Mixture Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of Furosemide (B1674285), offering high sensitivity and specificity for its determination in complex mixtures and biological fluids. researchgate.net This hyphenated technique allows for the separation of Furosemide from other components, followed by its unequivocal identification and quantification based on its mass-to-charge ratio.

LC-MS methods have been developed for pharmacokinetic studies, enabling the determination of Furosemide in human plasma. researchgate.net One such method utilized a Shim-Pack GLC-CN column with a mobile phase of acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) buffer, coupled with a mass spectrometer using atmospheric pressure chemical ionization (APCI) in negative ion monitoring mode. researchgate.net The assay demonstrated linearity over a concentration range of 50-2,000 ng/mL, with a detection limit of 10 ng/mL in plasma. researchgate.net Another ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for quantifying Furosemide in small volumes (10 μL) of infant urine, using electrospray ionization (ESI) in negative mode. ekb.eg

For structural elucidation, particularly of unknown impurities, high-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-TOF) LC-MS are employed. Q-TOF/LC-MS analysis was instrumental in the characterization of a novel process-related impurity found during Furosemide synthesis, providing accurate mass data that helped determine the elemental composition of the unknown compound. nih.govsielc.com This capability is crucial for identifying byproducts and degradants that may arise during manufacturing or storage. nih.gov

Table 1: Examples of LC-MS Techniques for Furosemide Analysis

| Technique | Application | Matrix | Key Findings & Parameters | Reference |

| LC-MS | Pharmacokinetic studies | Human Plasma | Ionization: APCI (-ve mode); Column: Shim-Pack GLC-CN; LOD: 10 ng/mL; Linear Range: 50-2,000 ng/mL. | researchgate.net |

| UHPLC-MS/MS | Quantitation in clinical samples | Infant Urine | Ionization: ESI (-ve mode); Sample Volume: 10 µL; Linear Range: 0.100 – 50.0 μg/mL. | ekb.eg |

| Q-TOF/LC-MS | Impurity Characterization | Bulk Drug | Provided high-resolution mass data for structural elucidation of a new process-related impurity. | nih.govsielc.com |

| LC-MS/MS | Separation of Furosemide and its metabolite | N/A | Utilized Kinetex Biphenyl, Luna Omega C18, and Luna Omega Polar C18 columns for separation. | nih.gov |

Chromatographic Methods for Purity Assessment, Separation, and Quantification

Chromatographic techniques are the cornerstone for assessing the purity, performing separations, and quantifying Furosemide in bulk drug substance and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Furosemide. Numerous reversed-phase (RP-HPLC) methods have been developed and validated for its quantification. researchgate.net These methods are valued for their simplicity, precision, and accuracy.

Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength. C18 columns are the most common stationary phase used for Furosemide analysis. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as potassium phosphate (B84403) or ammonium acetate), with the pH adjusted to achieve optimal separation. researchgate.net UV detection is commonly performed at wavelengths around 230 nm, 235 nm, or 254 nm, where Furosemide exhibits strong absorbance. nih.gov

Validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. nih.gov Key validation parameters include:

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. For Furosemide, linearity has been demonstrated in ranges such as 0.5 to 50 µg/mL and 5.2 to 25,000 ng/mL. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified. Reported values include an LOD of 5.2 ng/mL and an LOQ of 15.8 ng/mL. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the results to the true value, while precision measures the degree of scatter between a series of measurements. Methods for Furosemide have shown excellent accuracy (recoveries between 98-101%) and precision (RSD < 2%). researchgate.net

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. Stability-indicating methods are specifically designed to separate Furosemide from any potential degradants formed under stress conditions (e.g., acid, base, oxidation, heat, light).

Table 2: Summary of Validated HPLC Methods for Furosemide Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linear Range | Reference |

| Spherisorb C18 ODS 2 | Acetonitrile : 10 mM Potassium Phosphate buffer (70:30 v/v), pH 3.85 | 1.0 | 233 | 5.2 - 25,000 ng/mL | researchgate.net |

| Waters Spherisorb ODS2 C18 | 0.01M KH2PO4 (pH 5.5) : Methanol (B129727) (70:30 v/v) | 1.0 | 235 | 0.5 - 50 µg/mL | |

| SGE Wakosil II 5C8RS | Acetonitrile : Ammonium Acetate buffer (50:50 v/v) | 1.0 | 254 | 40 - 160 µg/mL | |

| Agilent Eclipse XDB C18 | Gradient of KH2PO4 buffer (pH 3.0) and Methanol | 0.8 | 230 | LOQ - 200% of normal concentration | sielc.com |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), allowing for faster analysis times and improved resolution compared to traditional HPLC. A stability-indicating UPLC method was developed for the simultaneous estimation of Furosemide and Spironolactone. This method achieved effective separation on a BEH C18 column (100mm × 2.1mm, 1.7µm) with a run time of just 6 minutes. The retention time for Furosemide was found to be approximately 1.6 minutes, demonstrating the significant speed advantage of UPLC for high-throughput analysis in quality control environments.